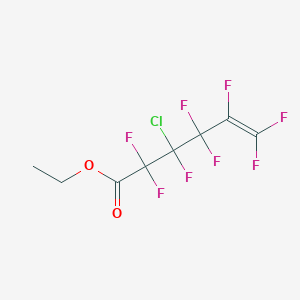
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chlorine atom, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropropene and ethyl chloroacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include transition metal complexes.
Reaction Steps: The process involves multiple steps, including halogenation, fluorination, and esterification. Each step requires specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used. These reactions are often conducted at low temperatures to control the reaction rate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while addition reactions with halogens produce dihalogenated compounds.
科学的研究の応用
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in bioimaging and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can also form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function.
類似化合物との比較
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate can be compared with other fluorinated compounds, such as:
Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate: Similar in structure but lacks the chlorine atom and double bond.
Ethyl 3-bromo-2,2,3,4,4,5,6,6-octafluorohex-5-enoate: Contains a bromine atom instead of chlorine.
Ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluoropentanoate: Lacks the double bond present in the original compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
特性
CAS番号 |
64566-20-7 |
|---|---|
分子式 |
C8H5ClF8O2 |
分子量 |
320.56 g/mol |
IUPAC名 |
ethyl 3-chloro-2,2,3,4,4,5,6,6-octafluorohex-5-enoate |
InChI |
InChI=1S/C8H5ClF8O2/c1-2-19-5(18)7(15,16)8(9,17)6(13,14)3(10)4(11)12/h2H2,1H3 |
InChIキー |
UHISJWUSGBCTTD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C(C(=C(F)F)F)(F)F)(F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)

![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)
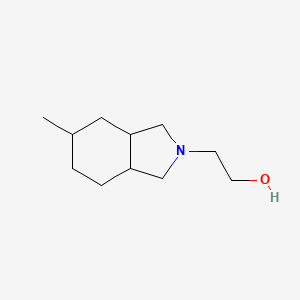
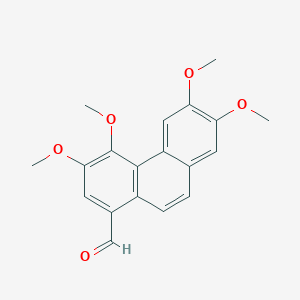
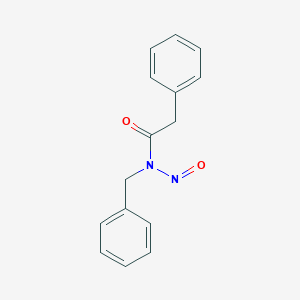
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
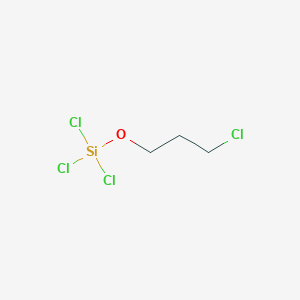
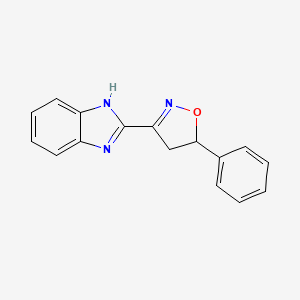
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
